2-(1-Naphthyl)-2-oxoethyl phenoxyacetate
Description
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is an ester derivative comprising a phenoxyacetate moiety linked to a 2-(1-naphthyl)-2-oxoethyl group. Phenoxyacetate esters are widely studied for their biological and chemical properties, particularly in pharmaceutical and agrochemical applications . The naphthyl group enhances aromatic interactions and may influence metabolic stability, while the oxoethyl spacer could modulate electronic effects and reactivity.
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2 |
InChI Key |
ZYHYENYVCFEVED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8)
- Structure: Shares the 1-naphthyl and 2-oxoethyl groups but esterified with methyl instead of phenoxyacetate.
- Synthesis : Discontinued commercial availability suggests challenges in stability or scalability .
- Applications: Acts as a precursor in organic synthesis, analogous to ethyl 2-phenylacetoacetate (Item No. 39487), which is used in synthesizing amphetamine precursors .
2-[4-(Hydroxymethyl)phenyl]-2-oxoethyl Phenylacetate (Compound 17)
- Structure: Features a phenylacetate group instead of phenoxyacetate, with a hydroxymethylphenyl substituent.
- Synthesis : Yield of 52% via esterification, characterized by NMR (δ 7.86–7.26 ppm for aromatic protons) and a melting point of 60–62°C .
- Key Differences: The hydroxymethyl group may enhance solubility, while phenylacetate vs. phenoxyacetate alters electronic properties.
Adamantane-Based Esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates)
- Structure : Adamantane replaces the naphthyl group, esterified with benzoates.
- Conformation : Synclinal conformation due to steric effects, with head-to-tail packing in crystals .
- Bioactivity :
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
- Structure : Ethyl ester with phenyl and acetoacetate groups.
- Applications : Precursor for phenylacetone synthesis, with ≥98% purity and stability at -20°C .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : Yields for naphthyl-containing esters vary widely (e.g., 11.9% for methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate vs. 77.6% for pyrazole carboxamide derivatives ), highlighting the impact of substituents on reaction efficiency.
- Biological Potential: Adamantane-based esters demonstrate that bulky hydrophobic groups (e.g., adamantane, naphthyl) enhance bioactivity, particularly in anti-inflammatory and antioxidant contexts .
- Structural Insights: The synclinal conformation of adamantane esters suggests that steric effects in 2-(1-naphthyl)-2-oxoethyl phenoxyacetate may similarly influence packing and stability .
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